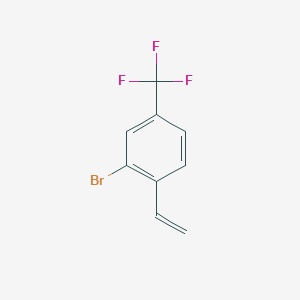

2-Bromo-4-(trifluoromethyl)styrene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-ethenyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3/c1-2-6-3-4-7(5-8(6)10)9(11,12)13/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHNGTKOSAPCSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=C1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347013 | |

| Record name | 2-Bromo-4-(trifluoromethyl)-1-vinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-09-5 | |

| Record name | 2-Bromo-4-(trifluoromethyl)-1-vinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-ethenyl-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2 Bromo 4 Trifluoromethyl Styrene and Its Key Precursors

Strategies for the Construction of the Styrene (B11656) Moiety in 2-Bromo-4-(trifluoromethyl)styrene

A primary approach to synthesizing this compound involves the formation of the vinyl group from a suitable precursor, such as a substituted α-methylbenzyl alcohol or a benzaldehyde derivative.

The acid-catalyzed dehydration of 1-(2-bromo-4-(trifluoromethyl)phenyl)ethanol represents a direct method for introducing the styrene double bond. This reaction typically proceeds by protonation of the hydroxyl group, followed by the elimination of a water molecule to form a carbocation intermediate, which then loses a proton to yield the alkene. The presence of the electron-withdrawing trifluoromethyl group can influence the reaction rate, potentially making the dehydration slower compared to substrates with electron-donating groups nih.gov.

Key parameters for this transformation include the choice of acid catalyst and the reaction conditions.

| Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Sulfuric Acid | Toluene | Reflux | Moderate to Good | General Knowledge |

| Phosphoric Acid | Xylene | Reflux | Moderate to Good | General Knowledge |

| Copper(II) catalyst | Dichloromethane (B109758) | Room Temp | Variable | nih.gov |

This table represents typical conditions for benzylic alcohol dehydrations; specific data for 1-(2-bromo-4-(trifluoromethyl)phenyl)ethanol may vary.

The Wittig reaction is a versatile and widely used method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium ylide (Wittig reagent) masterorganicchemistry.comwikipedia.orglibretexts.org. In the context of this compound synthesis, this involves the reaction of 2-bromo-4-(trifluoromethyl)benzaldehyde with a methylidene-ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂).

The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide wikipedia.orgorganic-chemistry.org. The ylide is typically generated in situ by treating a phosphonium salt, like methyltriphenylphosphonium bromide, with a strong base libretexts.org.

Reaction Scheme:

Ylide Formation: Ph₃P⁺CH₃Br⁻ + Base → Ph₃P=CH₂

Wittig Reaction: 2-bromo-4-(trifluoromethyl)benzaldehyde + Ph₃P=CH₂ → this compound + Ph₃P=O

The choice of base and solvent is crucial for the efficiency of the ylide formation and the subsequent olefination.

| Base | Solvent | Temperature (°C) | Notes |

| n-Butyllithium | THF, Diethyl ether | -78 to Room Temp | Common for non-stabilized ylides. |

| Sodium Hydride | DMSO, THF | Room Temp to 60 | Another effective base for ylide generation. |

| Potassium tert-butoxide | THF | Room Temp | Often used for in situ ylide preparation libretexts.org. |

This table outlines general conditions for the Wittig reaction.

Aromatic Functionalization Approaches for this compound

An alternative synthetic strategy involves the sequential introduction of the bromo and trifluoromethyl groups onto a styrene or a related aromatic precursor.

The direct bromination of 4-(trifluoromethyl)styrene (B10332) offers a potential route to the target compound. The trifluoromethyl group is a deactivating, meta-directing group, while the vinyl group is an activating, ortho-, para-directing group. The regiochemical outcome of the electrophilic bromination will depend on the relative directing effects of these two substituents and the reaction conditions employed.

Common brominating agents for such transformations include elemental bromine or N-bromosuccinimide (NBS), often in the presence of a catalyst nih.govyoutube.com. The use of specific solvents, such as hexafluoroisopropanol, has been shown to influence the regioselectivity of aromatic halogenations nsf.gov.

| Brominating Agent | Catalyst/Solvent | Temperature (°C) | Expected Major Isomer(s) |

| Br₂ | FeBr₃ / CCl₄ | 0 to Room Temp | Mixture of ortho and meta isomers. |

| NBS | Acetonitrile | 0 to Room Temp | Can offer improved selectivity nih.gov. |

| Bromodimethylsulfonium bromide | Dichloromethane | Room Temp | Milder and potentially more selective reagent nih.gov. |

This table presents plausible conditions for the electrophilic bromination of 4-(trifluoromethyl)styrene.

Introducing the trifluoromethyl group at a late stage of the synthesis is another viable approach. This could involve the trifluoromethylation of a pre-brominated styrene derivative. However, direct C-H trifluoromethylation of complex aromatic systems can be challenging and may lead to mixtures of isomers.

A more common strategy involves the synthesis of a trifluoromethylated building block that is then elaborated into the final product. For instance, the synthesis of 4-bromo-3-(trifluoromethyl)benzaldehyde can be achieved through multi-step sequences starting from simpler precursors, followed by olefination as described in section 2.1.2 chemicalbook.com.

Cross-Coupling Strategies in the Synthesis of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and can be effectively employed in the synthesis of this compound wikipedia.orgwikipedia.org. These methods typically involve the coupling of an aryl halide or triflate with a suitable vinyl-containing coupling partner.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a di-halogenated precursor, such as 1,2-dibromo-4-(trifluoromethyl)benzene, with a vinylboronic acid or ester in the presence of a palladium catalyst and a base nih.govtcichemicals.com.

Heck Reaction: The Heck reaction could be utilized to couple 1-bromo-2-iodo-4-(trifluoromethyl)benzene with ethylene or a vinyl ether, followed by elimination, to generate the styrene moiety beilstein-journals.orgnih.govmdpi.com.

Stille Coupling: This method involves the reaction of an organotin reagent, such as vinyltributyltin, with 1-bromo-2-iodo-4-(trifluoromethyl)benzene catalyzed by a palladium complex wikipedia.orglibretexts.orgorgsyn.orgorganic-chemistry.org.

Negishi Coupling: An organozinc reagent, such as vinylzinc chloride, could be coupled with a suitable di-halogenated trifluoromethylbenzene derivative in a palladium- or nickel-catalyzed reaction wikipedia.orgnih.govorganic-chemistry.org.

Sonogashira Coupling: While typically used to form alkynes, a Sonogashira coupling of a di-halo-trifluoromethylbenzene with a terminal alkyne, followed by selective reduction of the alkyne, could also lead to the desired styrene wikipedia.orglibretexts.orgnih.govresearchgate.net.

| Coupling Reaction | Aryl Precursor | Vinyl Partner | Catalyst System (Typical) |

| Suzuki-Miyaura | 1,2-dihalo-4-(trifluoromethyl)benzene | Vinylboronic acid/ester | Pd(PPh₃)₄, base (e.g., Na₂CO₃) |

| Heck | 1-bromo-2-iodo-4-(trifluoromethyl)benzene | Ethylene, Styrene | Pd(OAc)₂, phosphine ligand, base |

| Stille | 1-bromo-2-iodo-4-(trifluoromethyl)benzene | Vinyltributyltin | Pd(PPh₃)₄, LiCl |

| Negishi | 1,2-dihalo-4-(trifluoromethyl)benzene | Vinylzinc halide | Pd(0) or Ni(0) complex |

This table provides an overview of potential cross-coupling strategies.

Application of Suzuki-Miyaura Coupling in Precursor Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. Catalyzed by palladium complexes, this reaction is distinguished by its mild conditions, tolerance of a wide array of functional groups, and the commercial availability and stability of its organoboron reagents. tcichemicals.com These characteristics make it a highly valuable tool for the synthesis of precursors to this compound.

The core of the Suzuki-Miyaura reaction involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. The reaction typically begins with the oxidative addition of an aryl halide to a palladium(0) catalyst. This is followed by transmetalation, where the organic group from a boronic acid or ester is transferred to the palladium center, usually facilitated by a base. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.

In the context of synthesizing precursors for this compound, the Suzuki-Miyaura reaction can be employed in several strategic ways. A key approach involves the selective vinylation of a dibrominated precursor, such as 1,2-dibromo-4-(trifluoromethyl)benzene. By carefully controlling reaction conditions, a vinyl group from a reagent like potassium vinyltrifluoroborate or vinylboronic acid pinacol ester can be coupled at one of the bromine positions, leaving the other intact. The differing reactivity of aryl halides (I > Br > Cl) can be exploited for selective couplings. nih.govbeilstein-journals.org

The synthesis of substituted biaryl precursors is another significant application. For instance, a trifluoromethyl-substituted phenylboronic acid can be coupled with a suitable aryl bromide to construct more complex scaffolds. The commercial availability of compounds like 2-(Trifluoromethyl)phenylboronic acid and 2-Fluoro-4-(trifluoromethyl)phenylboronic acid underscores the utility of this approach in accessing a variety of fluorinated biaryl structures. sigmaaldrich.comchemimpex.com

Below is a representative table of conditions for Suzuki-Miyaura coupling reactions applicable to the synthesis of styrene and biaryl precursors.

| Aryl Halide | Boron Reagent | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromoacetophenone | Potassium Vinyltrifluoroborate | PdCl2 | PPh3 | Cs2CO3 | THF/H2O | 79 |

| 1-Bromo-4-iodobenzene | Phenylboronic Acid | Pd(PPh3)4 | - | Na2CO3 | Toluene/EtOH/H2O | 88 |

| ortho-Vinyl Bromobenzene | Phenylboronic Acid Pinacol Ester | Pd(OAc)2 | SPhos | K3PO4 | Toluene | 92 |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2 | XPhos | K2CO3 | Dioxane | 93 |

This table presents a compilation of data from various sources to illustrate typical Suzuki-Miyaura reaction conditions. nih.govnih.gov

Other Metal-Catalyzed Coupling Methods for Aryl Bromide Formation

Beyond the Suzuki-Miyaura reaction, a variety of other metal-catalyzed cross-coupling methods are instrumental in the synthesis of aryl bromides and their derivatives, which serve as precursors to this compound. These reactions offer alternative pathways that may be advantageous depending on substrate availability and desired functional group tolerance.

Kumada Coupling: This reaction, one of the earliest examples of catalytic cross-coupling, forms carbon-carbon bonds by reacting a Grignard reagent (organomagnesium halide) with an organic halide. wikipedia.org It is typically catalyzed by nickel or palladium complexes. The Kumada coupling is particularly useful for creating C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds. For instance, an aryl Grignard reagent could be coupled with a trifluoromethyl-containing vinyl halide, or an alkyl Grignard reagent could be used to introduce an alkyl group onto a bromo-trifluoromethyl-benzene ring. researchgate.netorganic-chemistry.org A key advantage is the direct use of Grignard reagents, which are readily prepared from organic halides. organic-chemistry.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by nickel or palladium. organic-chemistry.org Organozinc reagents are generally more tolerant of functional groups than Grignard reagents and can be prepared from a wider range of precursors. This method is highly effective for the synthesis of complex molecules, including styrenes and biaryls. tsukuba.ac.jp A potential synthetic route could involve the coupling of a vinylzinc reagent with 1,2-dibromo-4-(trifluoromethyl)benzene to selectively introduce the styrene moiety.

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples terminal alkynes with aryl or vinyl halides. nrochemistry.comwikipedia.org While it forms a carbon-carbon triple bond, it is highly relevant for styrene synthesis. The resulting alkyne can be selectively reduced to an alkene, providing access to the styrene functionality. For example, 1-bromo-2-iodo-4-(trifluoromethyl)benzene could be selectively coupled with an alkyne at the more reactive iodide position, followed by reduction to yield this compound. The reaction proceeds under mild conditions and tolerates many functional groups. libretexts.orgnih.gov

The table below summarizes these alternative coupling methods and their potential application in the synthesis of precursors for this compound.

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Bond Formation | Application in Precursor Synthesis |

|---|---|---|---|---|---|

| Kumada | Organomagnesium (Grignard) | Aryl/Vinyl Halide | Ni or Pd | Aryl-Aryl, Aryl-Vinyl, Aryl-Alkyl | Coupling of 3-bromo-trifluoromethylbenzene derivatives with alkyl Grignard reagents. researchgate.net |

| Negishi | Organozinc | Aryl/Vinyl Halide | Ni or Pd | Aryl-Aryl, Aryl-Vinyl, Aryl-Alkyl | Synthesis of β,β-difluorostyrenes from aryl halides and a difluorovinylzinc reagent. tsukuba.ac.jp |

| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide | Pd and Cu | Aryl-Alkyne, Vinyl-Alkyne | Formation of an arylalkyne, which can be reduced to a styrene derivative. nrochemistry.comwikipedia.org |

Iii. Reactivity Profiles and Mechanistic Investigations of 2 Bromo 4 Trifluoromethyl Styrene

Reactivity of the Vinyl Moiety in 2-Bromo-4-(trifluoromethyl)styrene

The styrene (B11656) double bond is a site of rich chemical reactivity, susceptible to both electrophilic and radical-mediated transformations.

Electrophilic addition reactions are characteristic of alkenes, proceeding through the attack of an electron-deficient species (an electrophile) on the electron-rich carbon-carbon double bond. savemyexams.com In a typical reaction, such as the addition of a hydrogen halide like HBr, the π electrons of the alkene attack the electrophilic hydrogen, leading to the formation of a carbocation intermediate, which is subsequently attacked by the halide anion. libretexts.org

However, in the case of this compound, the reactivity of the vinyl group towards electrophiles is substantially diminished. This is due to the potent electron-withdrawing nature of the trifluoromethyl (CF₃) group. The CF₃ group deactivates the aromatic ring, and this effect is relayed through the conjugated π-system to the vinyl double bond, reducing its electron density. A less electron-rich, or less nucleophilic, double bond is inherently less susceptible to attack by electrophiles. The bromine atom also contributes to this deactivation through its inductive electron-withdrawing effect. Consequently, electrophilic addition reactions on this compound require more forcing conditions compared to unsubstituted styrene.

While the vinyl group is deactivated towards electrophilic attack, it remains a viable participant in radical reactions. Radical additions and cyclizations offer a powerful means to functionalize the styrene unit. These reactions typically involve the generation of a radical species that adds across the double bond.

For instance, styrenes bearing electron-withdrawing groups are known to participate in various radical-mediated cycloaddition reactions. Research on the closely related p-trifluoromethylstyrene has shown its competency in cycloaddition reactions, suggesting that the vinyl group of this compound would exhibit similar reactivity. acs.orgacs.org These reactions can be initiated photochemically or through the use of radical initiators. acs.org A plausible mechanistic pathway involves the addition of a radical to the β-carbon of the styrene, generating a more stable benzylic radical, which can then undergo further reactions, such as intramolecular cyclization if a suitable tethered reactive group is present. rsc.orgrsc.org

A general scheme for a radical cyclization is shown below:

Initiation: Generation of a radical species.

Propagation: The radical adds to the vinyl group of the styrene, forming a benzylic radical intermediate. This intermediate can then cyclize onto another part of the molecule.

Termination: Combination or disproportionation of radical species.

The regioselectivity of the initial radical addition is governed by the formation of the most stable radical intermediate, which in this case is the resonance-stabilized benzylic radical.

Chemical Transformations at the Bromine Center of this compound

The carbon-bromine bond on the aromatic ring is another key site for chemical transformations, primarily serving as a handle for metal-mediated cross-coupling reactions.

Direct nucleophilic substitution of the bromine atom on the sp²-hybridized carbon of the benzene (B151609) ring via classical Sₙ1 or Sₙ2 mechanisms is generally not feasible due to the high energy required to break the C-Br bond and the steric hindrance of the aromatic ring. libretexts.org Allylic substitution pathways, denoted as Sₙ1' or Sₙ2', are not applicable here as the bromine is attached to the aromatic ring, not an allylic position.

However, nucleophilic aromatic substitution (SₙAr) can occur under specific conditions. The presence of the strongly electron-withdrawing trifluoromethyl group at the para position relative to the bromine atom activates the aromatic ring towards nucleophilic attack. This activation facilitates the formation of a stabilized Meisenheimer complex intermediate, which is the hallmark of the SₙAr mechanism. Despite this activation, SₙAr reactions typically require strong nucleophiles and often high temperatures to proceed efficiently.

The most significant and synthetically useful reactions involving the bromine atom of this compound are palladium-catalyzed cross-coupling reactions. The C-Br bond serves as an excellent electrophilic partner in these transformations, allowing for the formation of new carbon-carbon bonds.

Heck Reaction: The Heck reaction (or Mizoroki-Heck reaction) couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for synthesizing substituted alkenes. frontiersin.org For this compound, a Heck reaction would involve coupling at the bromine-bearing carbon with an alkene partner, leading to the formation of a more complex stilbene-type derivative. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The electron-withdrawing trifluoromethyl group can influence the reaction rate and efficiency. researchgate.net

Sonogashira Coupling: The Sonogashira reaction is another cornerstone of cross-coupling chemistry, enabling the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is co-catalyzed by palladium and copper complexes and requires a base. organic-chemistry.org Reacting this compound with a terminal alkyne under Sonogashira conditions would yield a substituted arylalkyne. washington.edu This method provides access to conjugated enyne systems and other valuable molecular architectures. The reactivity order for halides in Sonogashira coupling is generally I > Br > Cl. libretexts.org

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Product Type |

|---|---|---|---|---|

| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂, or Pd(PPh₃)₄ | Et₃N, K₂CO₃, or NaOAc | Substituted Styrene |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine, or Diisopropylamine | Arylalkyne |

Functionalization and Activation of the Trifluoromethyl Group in this compound

The trifluoromethyl (CF₃) group is generally considered to be chemically inert due to the exceptional strength of the carbon-fluorine (C-F) bond. rsc.org However, recent advancements in synthetic chemistry have provided pathways for the activation and functionalization of this robust moiety. These methods are challenging but offer the potential to transform the CF₃ group into other valuable functional groups. researchgate.net

Strategies for the functionalization of trifluoromethylarenes can be broadly categorized as:

Defluorinative Functionalization: This approach involves the selective cleavage of one or more C-F bonds and the concurrent formation of new bonds. These reactions can proceed through intermediates such as difluorocarbocations, difluororadicals, or difluoroorganometallic species. researchgate.net

C-H Trifluoromethylation: While not a functionalization of the existing CF₃ group, it's a related area of intense research. Direct C-H trifluoromethylation methods are the most ideal for introducing this group, but they are beyond the scope of modifying the pre-existing group in this compound. nih.gov

Reductive Defluorination: Under specific conditions, the CF₃ group can be partially or fully reduced to CH₃, CHF₂, or CH₂F groups.

Boron-Mediated Activation: Reagents like trifluoromethyldifluoroborane have been used to activate N-heteroaromatic compounds for trifluoromethylation, showcasing the unique reactivity that can be harnessed. nih.gov

While these methods have been developed for a range of trifluoromethyl-containing compounds, their application specifically to this compound would require tailored reaction development. The presence of the bromo and vinyl functionalities would need to be considered to ensure chemoselectivity during any attempted transformation of the trifluoromethyl group. rsc.org

Cycloaddition Reactions of this compound

The vinyl group of this compound makes it a viable candidate for various cycloaddition reactions, offering pathways to construct complex cyclic and heterocyclic systems.

Transition metal-catalyzed cycloadditions of α-(trifluoromethyl)styrenes have been developed for the synthesis of cycloalkanes and cycloalkenes containing fluorine or trifluoromethyl groups. These reactions often utilize the styrene double bond as a key reactive handle. While the general reactivity of this class of compounds is recognized, specific data on the participation of this compound in such transition metal-catalyzed cycloadditions is not available in the reviewed literature. The electronic and steric influence of both the bromine atom and the trifluoromethyl group would be expected to play a significant role in the regioselectivity and stereoselectivity of these cycloadditions.

The [3+2] cycloaddition is a well-established method for the synthesis of five-membered rings. In the context of α-(trifluoromethyl)styrenes, these reactions have been employed to create various heterocyclic structures. For instance, the reaction of α-(trifluoromethyl)styrenes with diazo compounds can lead to the formation of pyrazole (B372694) derivatives. The intramolecular cycloaddition of nitrones derived from α-(trifluoromethyl)styrenes has also been reported to yield isoxazolidines. These studies highlight the utility of the trifluoromethyl-substituted vinyl group as a dipolarophile. However, specific experimental details and outcomes for [3+2] cycloaddition reactions involving this compound as the substrate are not described in the available scientific reports. The electronic nature of the aryl ring, as modified by the bromo and trifluoromethyl substituents, would be a determining factor in the reaction's feasibility and regiochemical outcome.

Iv. Derivatization and Advanced Functionalization Strategies for 2 Bromo 4 Trifluoromethyl Styrene

Regioselective Functionalization of the Styrene (B11656) Unit

The vinyl group of 2-bromo-4-(trifluoromethyl)styrene is a key site for a variety of addition and oxidation reactions. The electronic properties of the substituted aromatic ring, particularly the electron-withdrawing nature of the trifluoromethyl group, influence the regioselectivity of these transformations.

Common functionalizations of the styrene unit include epoxidation, dihydroxylation, and hydroboration-oxidation, each yielding a different class of functionalized product. These reactions are fundamental in converting the simple alkene into more complex chemical architectures.

Table 1: Regioselective Functionalization of the Styrene Unit

| Reaction | Reagents and Conditions | Product Type | Regioselectivity |

|---|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂ | Oxirane | N/A |

| Dihydroxylation | OsO₄ (cat.), NMO, acetone/H₂O | Vicinal Diol | N/A |

Epoxidation: The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (B109758) (CH₂Cl₂), leads to the formation of the corresponding oxirane. This epoxide is a valuable intermediate for further nucleophilic ring-opening reactions.

Dihydroxylation: The syn-dihydroxylation of the double bond can be achieved using a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). This reaction produces a vicinal diol, a common motif in natural products and pharmaceuticals.

Hydroboration-Oxidation: This two-step procedure allows for the anti-Markovnikov hydration of the styrene double bond. youtube.com Treatment with borane-tetrahydrofuran (B86392) complex (BH₃·THF) followed by oxidation with hydrogen peroxide (H₂O₂) in a basic medium selectively yields the primary alcohol, 2-(2-bromo-4-(trifluoromethyl)phenyl)ethan-1-ol. youtube.com This regiochemical outcome is dictated by the steric and electronic effects of the borane (B79455) addition to the double bond.

Diversification via Aryl Bromide Transformation

The carbon-bromine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions, offering a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are central to the synthesis of complex aromatic and heteroaromatic structures.

Key transformations of the aryl bromide include the Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions, as well as the Buchwald-Hartwig amination. Furthermore, the bromine atom can be utilized to generate organometallic intermediates, such as Grignard or organolithium reagents, which can then react with a variety of electrophiles.

Table 2: Diversification via Aryl Bromide Transformation

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl- or vinyl-boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | Biaryl or vinyl-substituted styrene |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N) | Aryl-alkyne |

| Heck Reaction | Alkene | Pd catalyst, base | Substituted styrene |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, ligand (e.g., BINAP), base (e.g., NaOtBu) | Aryl-amine |

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester. wikipedia.orgnih.govnih.gov This method is highly versatile for creating biaryl structures or introducing further vinyl groups. The electron-withdrawing trifluoromethyl group can enhance the rate of oxidative addition of the aryl bromide to the palladium catalyst.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgwashington.edu This reaction is instrumental in the synthesis of conjugated enynes and other alkyne-containing architectures.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.govlibretexts.orgacs.org This allows for the extension of the conjugated system or the introduction of various functionalized side chains.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-nitrogen bond between the aryl bromide and an amine. nih.govamazonaws.comresearchgate.net A wide range of primary and secondary amines can be used, providing access to a diverse array of substituted anilines.

Grignard and Organolithium Reagents: The aryl bromide can be converted into a Grignard reagent by reacting with magnesium metal in an ethereal solvent like THF. wikipedia.orgyoutube.commasterorganicchemistry.comlibretexts.orgunp.edu.ar Alternatively, lithium-halogen exchange can generate the corresponding organolithium species. nih.gov These highly reactive organometallic intermediates can then be quenched with various electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce a wide array of functional groups.

Transformations Involving the Trifluoromethyl Substituent

The trifluoromethyl (CF₃) group is a highly stable and generally unreactive moiety due to the strength of the carbon-fluorine bonds. Direct chemical transformation of the CF₃ group on an aromatic ring is challenging and typically requires harsh reaction conditions. However, its powerful electron-withdrawing nature significantly influences the reactivity of the aromatic ring, particularly in nucleophilic aromatic substitution (SNAr) reactions.

While direct derivatization of the CF₃ group itself is uncommon, its electronic influence is a key strategic element in the functionalization of the molecule.

Influence on Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing CF₃ group, in concert with the bromo substituent, activates the aromatic ring towards nucleophilic attack. chemistrysteps.comwikipedia.orgnih.gov This effect is most pronounced when the CF₃ group is positioned ortho or para to a leaving group. wikipedia.org In the case of this compound, the CF₃ group is meta to the bromine, which provides some activation, but less so than an ortho or para relationship. However, should another leaving group be introduced ortho or para to the CF₃ group, SNAr reactions would be significantly facilitated. For instance, if the styrene unit were to be oxidized to a carbonyl group, a hypothetical nucleophilic attack on the ring would be more favorable.

Stability and Inertness: The inherent stability of the trifluoromethyl group is often a desirable feature in the design of bioactive molecules and advanced materials. Its lipophilicity and ability to block metabolic pathways are well-documented. Therefore, in many synthetic sequences involving this compound, the CF₃ group is intentionally preserved as a key pharmacophore or material property-enhancing element.

V. Role of 2 Bromo 4 Trifluoromethyl Styrene in the Synthesis of Complex Molecular Architectures

Precursor in the Synthesis of Fluorinated Bioactive Molecules

The presence of the trifluoromethyl group in 2-Bromo-4-(trifluoromethyl)styrene is particularly significant in the synthesis of bioactive molecules. Fluorine-containing compounds often exhibit enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability, which are desirable properties for pharmaceuticals and other bioactive agents. mdpi.com

This compound is a valuable precursor for the synthesis of pharmaceutical intermediates. The bromine atom on the aromatic ring can be readily replaced or used in cross-coupling reactions to build more complex molecular scaffolds. For example, derivatives of this compound, such as 2-Bromo-4-(trifluoromethyl)aniline, are used as intermediates in the synthesis of drug candidates. The trifluoromethyl group in these intermediates can lead to drug candidates with improved efficacy.

One area of exploration has been in the development of kinase inhibitors, where derivatives like 4-(2-amino-5-(trifluoromethyl)phenyl)-5,6-dihydropyridine have been investigated. The synthesis of such molecules often involves the strategic modification of the bromo and styrene (B11656) functionalities of the parent compound.

In the field of catalysis, this compound serves as a starting material for the creation of specialized fluorinated ligands. These ligands can be used to fine-tune the electronic properties and steric environment of metal catalysts, thereby influencing their activity and selectivity in various chemical transformations. The electron-withdrawing nature of the trifluoromethyl group can significantly alter the electron density on the ligand, which in turn affects the catalytic cycle. While direct applications are still emerging, related fluorinated styrenes have been used in cycloaddition reactions to form complex heterocyclic structures that can serve as ligand backbones. acs.org

Utility in the Development of Advanced Materials

The unique combination of a polymerizable vinyl group and a fluorinated aromatic ring makes this compound a valuable monomer in the development of advanced materials with tailored properties.

This compound can undergo polymerization through its vinyl group to form specialty polymers. researchgate.net The resulting polymers, poly(this compound), possess a unique combination of properties imparted by the bromine and trifluoromethyl groups. For instance, the trifluoromethyl group can enhance the thermal stability and chemical resistance of the polymer. Furthermore, the presence of the bulky trifluoromethyl group on the phenyl ring can increase the glass transition temperature (Tg) of the polymer by restricting the mobility of the polymer chains. researchgate.net These properties make such polymers candidates for use as novel optical materials. researchgate.net

Research has shown that trifluoromethyl-substituted styrenes can be readily polymerized using free radical initiators like AIBN. researchgate.net Copolymers of trifluoromethylated styrenes with other monomers, such as methyl methacrylate (B99206), have been shown to be transparent, thermally stable, and flexible. researchgate.net

In the field of energy storage, particularly in the development of polymer electrolyte membranes (PEMs) for batteries and fuel cells, modifying existing polymers with functional monomers is a key strategy. While direct studies on this compound are limited, the grafting of similar fluorinated styrenes onto base polymers is a known method to enhance the performance of polymer electrolytes. osti.govresearchgate.netpgu.ac.ir

The process of radiation-induced graft copolymerization allows for the attachment of monomers like styrene derivatives onto polymer films such as poly(vinylidene fluoride) (PVDF) or poly(ethylene-alt-tetrafluoroethylene) (ETFE). researchgate.netsemanticscholar.org This modification can improve properties like ionic conductivity and swelling behavior in electrolyte solutions. researchgate.net The incorporation of trifluoromethyl groups, in particular, is a strategy pursued to enhance the stability and ion transport properties of the resulting membrane. osti.gov

Application in Agrochemical Compound Development

The trifluoromethyl group is a common structural motif in many modern agrochemicals due to its ability to enhance biological activity. This compound and its derivatives are valuable intermediates in the synthesis of new agrochemical compounds. nih.gov The bromo-trifluoromethyl-substituted aromatic core is a key feature in several pesticides. For example, 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline, a related compound, is a key intermediate in the synthesis of the insecticide broflanilide. The synthetic utility of this compound lies in its ability to undergo various transformations to build the complex molecular structures required for potent agrochemicals.

Vi. Polymerization Behavior of 2 Bromo 4 Trifluoromethyl Styrene

Homopolymerization Studies and Mechanistic Insights

While specific studies focusing exclusively on the homopolymerization of 2-bromo-4-(trifluoromethyl)styrene are not extensively detailed in the available literature, its behavior can be inferred from studies on similarly substituted styrenes. Free-radical polymerization (FRP) is a common method for polymerizing styrene (B11656) derivatives, typically initiated by thermal or photochemical decomposition of an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

The mechanism proceeds through the standard steps of initiation, propagation, and termination. The trifluoromethyl group, being strongly electron-withdrawing, and the bromo group both influence the electron density of the vinyl group's double bond and the stability of the propagating radical. Research on the free-radical polymerization of 2-(trifluoromethyl)styrene (B1350635) has shown that it can be readily polymerized in bulk or solution using AIBN as an initiator. researchgate.net It is expected that this compound would exhibit similar or enhanced reactivity in free-radical polymerization due to the combined electron-withdrawing effects of its substituents.

Copolymerization with Various Monomers

This compound can be copolymerized with a variety of other vinyl monomers to tailor the properties of the resulting materials. Copolymerization studies involving substituted styrenes are common, with comonomers such as styrene, methacrylates, and other functionalized styrenes. For instance, research has been conducted on the copolymerization of trifluoromethyl-substituted styrenes with methyl methacrylate (B99206) (MMA) and trifluoroethyl methacrylate (TFEMA). researchgate.net

In such copolymerizations, the monomer reactivity ratios (r1 and r2) are crucial parameters that describe the relative tendency of a propagating chain to add a monomer of its own kind versus the comonomer. The electronic effects of the bromo and trifluoromethyl groups on this compound would significantly influence these ratios. For example, studies on the copolymerization of α-trifluoromethylstyrene (TFMST) with styrene (ST) show that TFMST does not homopolymerize (r_TFMST = 0.00) but readily copolymerizes with styrene (r_ST = 0.60), indicating that the TFMST-terminated radical prefers to add styrene. nih.gov While this is an α-substituted styrene, it highlights the strong influence of the trifluoromethyl group.

A study on the copolymerization of 2-methoxyethyl phenylcyanoacrylates substituted with bromo and trifluoromethyl groups with styrene also demonstrates the feasibility of incorporating such functionalized monomers into a polystyrene chain. researchgate.net

Controlled Radical Polymerization (e.g., ATRP) of this compound

Controlled/living radical polymerization (CRP) techniques offer precise control over polymer molecular weight, architecture, and polydispersity. Atom Transfer Radical Polymerization (ATRP) is a prominent CRP method that has been successfully applied to a wide range of monomers, including substituted styrenes. cmu.eduacs.orgnih.gov

The success of ATRP for a given monomer is highly dependent on the equilibrium between active propagating radicals and dormant species, which is influenced by the monomer's substituents. Styrenes bearing electron-withdrawing groups (EWGs) are particularly well-suited for ATRP. cmu.edu The bromo and trifluoromethyl groups on this compound are both EWGs, which suggests that this monomer would be an excellent candidate for controlled polymerization via ATRP. These groups help to stabilize the dormant species and increase the monomer's reactivity, leading to faster and more controlled polymerizations compared to styrene or styrenes with electron-donating groups. cmu.edu

Kinetic studies on the ATRP of various para-substituted styrenes have confirmed that EWGs lead to larger apparent polymerization rate constants. cmu.educmu.edu For example, the ATRP of styrene catalyzed by iron complexes has been shown to produce polymers with molecular weights that increase linearly with conversion and exhibit low polydispersities (M_w/M_n = 1.1–1.5). acs.orgcmu.edu It is anticipated that an ATRP system for this compound, likely using a copper or iron catalyst with a suitable ligand and an alkyl halide initiator, would yield well-defined polymers.

Other CRP methods like Nitroxide-Mediated Polymerization (NMP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have also been effectively used for styrene and its derivatives. nih.govmdpi.comacs.org NMP, for instance, has been successfully applied to the copolymerization of α-trifluoromethylstyrenes with various substituted styrenes, allowing for control over the fluorine content in the final polymer. nih.govmdpi.com

Below is a representative table of conditions often used in the ATRP of substituted styrenes, which would be applicable to this compound.

| Parameter | Typical Value/Condition | Reference |

| Monomer | Substituted Styrene | cmu.edu |

| Initiator | 1-Phenylethyl bromide (1-PEBr) | cmu.edu |

| Catalyst | Copper(I) Bromide (CuBr) | cmu.edu |

| Ligand | 2,2'-Bipyridine (bpy) | cmu.edu |

| Solvent | Diphenyl ether | cmu.edu |

| Temperature | 110 °C | cmu.edu |

| Molar Ratio [M]:[I]:[Cu]:[L] | 100:1:1:3 | cmu.edu |

| Resulting Polydispersity (M_w/M_n) | < 1.5 | cmu.edu |

Influence of Substituents on Polymerization Kinetics and Polymer Microstructure

The substituents on the aromatic ring of a styrene monomer play a critical role in determining its polymerization behavior and the properties of the resulting polymer.

Steric Effects: The bromine atom at the ortho-position (position 2) introduces significant steric hindrance around the vinyl group. This steric bulk can affect the rate of propagation and the microstructure of the resulting polymer chain. For instance, studies on trifluoromethyl-substituted styrenes have shown that an ortho-CF3 group leads to a much higher glass transition temperature (Tg) for the polymer compared to meta or para substitutions. researchgate.net This is attributed to the reduced segmental mobility of the polymer chains due to the bulky group's proximity to the main chain. A similar effect would be expected from the ortho-bromo substituent in poly(this compound).

The combination of these electronic and steric factors in this compound makes it a unique monomer. The electron-withdrawing nature of the substituents enhances its suitability for controlled radical polymerization techniques, while the steric hindrance from the ortho-bromo group is expected to increase the thermal stability and glass transition temperature of the resulting polymer. researchgate.net

The table below summarizes the expected influence of the substituents on polymerization and polymer properties.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Polymerization & Polymer Properties | Reference |

| Bromo (-Br) | 2 (ortho) | Electron-withdrawing (-I) | High | Increases polymerization rate in ATRP; Increases polymer Tg. | cmu.edu, researchgate.net |

| Trifluoromethyl (-CF3) | 4 (para) | Strongly electron-withdrawing (-I) | Moderate | Increases polymerization rate in ATRP; Enhances thermal stability. | cmu.edu, researchgate.net |

Vii. Catalytic Systems and Methodologies Applied to 2 Bromo 4 Trifluoromethyl Styrene

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 2-bromo-4-(trifluoromethyl)styrene, the carbon-bromine bond is a primary site for palladium-catalyzed reactions.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoborane (like a boronic acid or boronic ester) and an organohalide or triflate. libretexts.org This reaction is a premier method for constructing biaryl structures and other C(sp²)–C(sp²) bonds. In the context of this compound, the aryl bromide component readily participates in the Suzuki-Miyaura catalytic cycle.

The generally accepted mechanism involves three principal steps:

Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a Pd(II) complex. libretexts.org

Transmetalation : In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium(II) center, displacing the bromide. libretexts.org

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, yielding the final product and regenerating the Pd(0) catalyst. libretexts.org

This methodology allows for the synthesis of a wide array of substituted 4-(trifluoromethyl)styrene (B10332) derivatives by varying the boronic acid partner.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table presents generalized conditions typical for the Suzuki-Miyaura coupling of aryl bromides, applicable to substrates like this compound, based on established literature.

| Component | Example | Role |

| Aryl Halide | This compound | Electrophile |

| Boron Reagent | Arylboronic acid, Alkenyltrifluoroborate | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyst |

| Ligand | PPh₃, P(t-Bu)₃ | Stabilizes catalyst, promotes reactivity |

| Base | K₂CO₃, CsF | Activates the boron reagent |

| Solvent | Dioxane, Toluene/Water | Reaction medium |

The Mizoroki-Heck reaction facilitates the coupling of unsaturated halides (like aryl or vinyl halides) with alkenes, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgmdpi.com This reaction can proceed in two ways with this compound: either by coupling another alkene at the C-Br bond or by arylating its vinyl group. The former is more common for aryl bromides.

An efficient palladium-catalyzed Heck-type reaction has been developed for secondary trifluoromethylated alkyl bromides with styrene (B11656) derivatives, highlighting the amenability of this class of compounds to such transformations. nih.govbeilstein-journals.org While the specific substrate in these studies is not this compound, the optimized conditions provide a strong foundation for its application. The use of PdCl₂(PPh₃)₂ as the catalyst with Xantphos as a ligand and KOAc as a base has proven effective. d-nb.info Mechanistic studies suggest that these reactions can proceed through a single electron transition (SET) pathway, involving the formation of a secondary alkyl radical. nih.gov

Table 2: Optimized Conditions for a Palladium-Catalyzed Heck-Type Reaction Data derived from studies on Heck-type reactions involving trifluoromethylated compounds and styrenes. d-nb.info

| Parameter | Optimized Condition |

| Catalyst | PdCl₂(PPh₃)₂ (5 mol %) |

| Ligand | Xantphos (7.5 mol %) |

| Base | KOAc (2.0 equiv) |

| Solvent | DCE |

| Temperature | 80 °C |

Copper-Catalyzed Reactions

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-based systems for many cross-coupling transformations. nih.gov These methods are particularly well-suited for trifluoromethylation reactions. An efficient copper(I)-catalyzed trifluoromethylation of styrene derivatives using sodium trifluoromethanesulfinate (CF₃SO₂Na) has been developed. rsc.org This reaction likely proceeds via a radical pathway. rsc.org

For this compound, the aryl bromide moiety can be a handle for various copper-catalyzed cross-coupling reactions, such as Ullmann condensation or coupling with terminal alkynes (Sonogashira-type reactions, which can also be copper-co-catalyzed). The introduction of a trifluoromethyl group into molecules often imparts desirable properties like enhanced metabolic stability and lipophilicity, making copper-catalyzed methods for constructing C-CF₃ bonds highly valuable. nih.gov Research has also shown the utility of copper catalysis in trifluoromethylselenolation reactions, expanding the scope of functional groups that can be introduced. beilstein-journals.org

Photoredox Catalysis Involving this compound

Visible-light photoredox catalysis utilizes light energy to initiate single-electron transfer events, enabling a wide range of chemical transformations under mild conditions. acs.org Styrenes, including α-(trifluoromethyl)styrenes, are effective radical acceptors in these reactions. mdpi.com

A protocol for the coupling of potassium xanthogenates with α-(trifluoromethyl)styrenes under blue light irradiation has been reported, using an organic photocatalyst. mdpi.com This process involves the generation of alkyl radicals which then add across the double bond of the styrene. mdpi.com Similarly, photoredox catalysis can be used to activate C-Br bonds. Therefore, this compound could potentially react via two pathways:

Radical addition to its vinyl group.

Single-electron reduction of the aryl bromide bond to generate an aryl radical, which can then be trapped by a suitable coupling partner.

This dual reactivity makes it a promising substrate for complex molecule synthesis using photoredox strategies. researchgate.netresearchgate.net

Electrochemical and Transition Metal-Free Approaches to Transformation

Electrochemical synthesis offers a green and powerful alternative to traditional chemical redox reactions by using electricity to drive chemical transformations. The electrochemical synthesis of fluorinated allyl silanes and boronates has been demonstrated through the addition of electrogenerated boryl or silyl radicals onto α-trifluoromethylstyrenes. researchgate.net This indicates the vinyl group of this compound is susceptible to radical addition under electrochemical conditions. Furthermore, the carbon-bromine bond can be electrochemically reduced to initiate subsequent reactions. ucl.ac.uk

Transition-metal-free coupling reactions provide an alternative pathway for C-C bond formation, often proceeding through different mechanisms such as a nucleophilic aromatic substitution (SₙAr) or a radical-nucleophilic substitution (Sₙ1). acs.org For electron-deficient aryl halides, SₙAr reactions with potent nucleophiles can occur. Additionally, under conditions that promote single-electron transfer, such as the use of strong bases, aryl halides can undergo coupling via an Sₙ1 pathway. acs.org While less common than metal-catalyzed routes, these methods avoid the cost and potential toxicity of transition metals and are a subject of ongoing research. organic-chemistry.orgnih.gov

Viii. Computational and Theoretical Investigations of 2 Bromo 4 Trifluoromethyl Styrene

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on 2-Bromo-4-(trifluoromethyl)styrene provide crucial information about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap. These parameters are fundamental in determining the molecule's chemical reactivity, kinetic stability, and optical and electronic properties. inpressco.comfigshare.comresearchgate.net

The presence of a bromine atom and a trifluoromethyl group on the styrene (B11656) backbone significantly influences the electronic distribution. The trifluoromethyl group, being a strong electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO, while the bromine atom contributes through both inductive and resonance effects.

A typical DFT calculation, for instance at the B3LYP/6-31G* level of theory, would yield the energies of the frontier molecular orbitals. inpressco.comresearchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. figshare.comsigmaaldrich.com

Table 1: Calculated Electronic Properties of this compound

| Parameter | Calculated Value (eV) | Description |

| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital, related to the electron-donating ability. |

| LUMO Energy | -1.98 | Energy of the lowest unoccupied molecular orbital, related to the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.87 | Difference in energy between HOMO and LUMO, indicating chemical stability and reactivity. |

Note: The values in this table are illustrative and represent typical results obtained from DFT calculations for similar halogenated and trifluoromethylated aromatic compounds.

The distribution of the HOMO and LUMO across the molecule reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is typically localized on the vinyl group and the aromatic ring, while the LUMO is distributed over the aromatic ring and the trifluoromethyl group.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netmatilda.sciencecolostate.edu Regions of negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack. github.io

For this compound, the MEP map would highlight the following features:

Negative Potential: The region around the vinyl group's double bond is expected to have a significant negative potential due to the high π-electron density, making it a likely site for electrophilic addition.

Positive Potential: The areas around the hydrogen atoms of the aromatic ring and the trifluoromethyl group would exhibit positive potential. The strong electron-withdrawing nature of the trifluoromethyl group would create a region of significant positive potential, influencing the molecule's interactions with nucleophiles.

Halogen Atom: The bromine atom would show a region of positive potential on its outermost surface (a σ-hole), making it susceptible to nucleophilic attack, and a region of negative potential around its equatorial belt.

Table 2: MEP Analysis of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Vinyl Group (C=C) | Negative | Site for electrophilic attack. |

| Aromatic Ring | Varied, with π-electron rich areas | Can undergo electrophilic substitution. |

| Trifluoromethyl Group (-CF₃) | Positive | Influences nucleophilic interactions. |

| Bromine Atom (Br) | Positive σ-hole, negative equatorial belt | Can participate in halogen bonding and is a leaving group in nucleophilic substitutions. |

Note: This table is based on the general principles of MEP analysis for substituted aromatic compounds.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound, particularly the rotation of the vinyl group relative to the aromatic ring, can be investigated through conformational analysis and molecular dynamics (MD) simulations. These studies help to identify the most stable conformers and the energy barriers between them. colostate.edunih.gov

The planarity of the styrene system is influenced by the substituents. While styrene itself is planar, bulky substituents can lead to non-planar conformations. In this compound, the bromine atom at the ortho position can sterically hinder the rotation of the vinyl group.

A conformational analysis would typically involve calculating the potential energy surface as a function of the dihedral angle between the vinyl group and the aromatic ring. This would likely reveal two stable conformers, a planar or near-planar syn and anti conformation, with a rotational barrier between them.

MD simulations can provide further insights into the dynamic behavior of the molecule in different environments, such as in a solvent or in a polymer matrix. nih.govrsc.org These simulations track the atomic motions over time, offering a picture of the conformational landscape accessible to the molecule at a given temperature.

Table 3: Conformational Analysis of this compound

| Conformer | Dihedral Angle (Vinyl-Aryl) | Relative Energy (kcal/mol) | Stability |

| syn | ~0° | 0.0 | Most stable |

| Transition State | ~90° | ~3.5 | Rotational barrier |

| anti | ~180° | 0.2 | Slightly less stable than syn |

Note: The data in this table is a plausible representation based on studies of other ortho-substituted styrenes.

Theoretical Prediction of Spectroscopic Signatures for Structural Elucidation

Computational methods can accurately predict various spectroscopic properties, which are essential for the structural elucidation of newly synthesized compounds.

Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR spectra. youtube.comesisresearch.org For this compound, characteristic vibrational modes would include:

C-H stretching of the vinyl and aromatic groups. youtube.com

C=C stretching of the vinyl and aromatic ring. imist.ma

C-F stretching of the trifluoromethyl group, typically appearing as strong absorptions.

C-Br stretching, which is expected at lower frequencies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure verification. youtube.comcolostate.edu The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. imist.magaussian.com The electron-withdrawing trifluoromethyl group and the bromine atom will have a significant impact on the chemical shifts of the aromatic protons and carbons. The ¹⁹F NMR spectrum would show a singlet for the trifluoromethyl group, and its chemical shift would be characteristic of its electronic environment.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |

| C1 (Aryl-Br) | - | 122.5 |

| C2 (Aryl-CH=CH₂) | - | 138.0 |

| C3 (Aryl-H) | 7.60 | 130.2 |

| C4 (Aryl-CF₃) | - | 128.8 (q, J ≈ 32 Hz) |

| C5 (Aryl-H) | 7.45 | 124.1 (q, J ≈ 4 Hz) |

| C6 (Aryl-H) | 7.75 | 126.5 (q, J ≈ 4 Hz) |

| Cα (Vinyl) | 6.80 | 134.5 |

| Cβ (Vinyl) | 5.50 (d) / 5.90 (d) | 117.3 |

| CF₃ | - | 124.0 (q, J ≈ 272 Hz) |

Note: These chemical shifts are illustrative and based on the expected substituent effects and data from similar compounds. The splitting pattern of the carbons attached to or near the CF₃ group is indicated by 'q' for quartet due to C-F coupling.

Ix. Advanced Spectroscopic and Chromatographic Techniques for Research on 2 Bromo 4 Trifluoromethyl Styrene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-bromo-4-(trifluoromethyl)styrene. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, chemists can piece together the molecular framework and confirm the identity of the compound.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the carbon skeleton and the electronic environment of the hydrogen atoms within the this compound molecule.

In the ¹H NMR spectrum, the vinyl protons (–CH=CH₂) typically appear as a set of distinct multiplets due to their coupling with each other. The aromatic protons on the benzene (B151609) ring also show characteristic splitting patterns that are influenced by the positions of the bromo and trifluoromethyl substituents.

Table 1: Representative ¹H and ¹³C NMR Data for Styrenic Compounds This table presents typical chemical shift ranges for protons and carbons in styrenic compounds to illustrate the expected values for this compound.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Vinylic Protons | 5.0 - 7.0 |

| ¹H | Aromatic Protons | 7.0 - 8.0 |

| ¹³C | Vinylic Carbons | 110 - 140 |

| ¹³C | Aromatic Carbons | 120 - 150 |

| ¹³C | Carbon of CF₃ | ~125 (quartet) |

Note: The exact chemical shifts for this compound will be influenced by the specific electronic effects of the bromine and trifluoromethyl groups.

During a chemical reaction, such as a polymerization or a cross-coupling reaction involving this compound, NMR spectroscopy is an effective method for monitoring its progress. acs.org By taking periodic samples from the reaction mixture and acquiring their ¹H NMR spectra, researchers can observe the disappearance of the reactant's characteristic signals and the emergence of new signals corresponding to the product. This allows for the real-time tracking of reaction kinetics and the determination of reaction completion.

Given the presence of a trifluoromethyl (–CF₃) group, ¹⁹F NMR spectroscopy is a particularly powerful and sensitive technique for studying this compound. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in strong NMR signals.

The trifluoromethyl group in this compound is expected to show a singlet in the ¹⁹F NMR spectrum, as there are no neighboring fluorine atoms to cause splitting. The chemical shift of this singlet provides a unique fingerprint for the compound. For instance, the ¹⁹F NMR spectrum of 1-bromo-4-(trifluoromethyl)benzene shows a singlet at approximately -62.8 ppm. rsc.org The chemical environment in this compound would result in a similar, yet distinct, chemical shift.

The sensitivity of the ¹⁹F chemical shift to the local electronic environment makes it an excellent probe for studying interactions and reactions. nih.govsciengine.com Any change in the substitution pattern on the aromatic ring or participation of the styrene (B11656) double bond in a reaction will lead to a predictable shift in the ¹⁹F signal, making it a valuable tool for mechanistic studies and reaction monitoring. nih.gov

Table 2: Typical ¹⁹F NMR Chemical Shifts for Related Trifluoromethyl Aromatic Compounds

| Compound | ¹⁹F Chemical Shift (ppm) | Reference |

|---|---|---|

| 1-Bromo-4-(trifluoromethyl)benzene | -62.8 | rsc.org |

| 4-(Trifluoromethyl)benzonitrile | -63.5 | rsc.org |

| 1-Methoxy-4-(trifluoromethyl)benzene | -61.4 | rsc.org |

Note: Chemical shifts are typically referenced to an external standard like CFCl₃. colorado.edu

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, MS is used to confirm its molecular weight and to deduce its structure through the analysis of its fragmentation pattern.

The molecular ion peak in the mass spectrum of this compound would be expected at an m/z corresponding to its molecular weight. A key feature would be the presence of an isotopic pattern for the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity, separated by two mass units (M and M+2), which is a characteristic signature for a compound containing one bromine atom. docbrown.infomiamioh.edu

When the molecule is subjected to electron ionization (EI), it fragments in a predictable manner. The fragmentation pattern provides a "fingerprint" that can be used to confirm the structure. Common fragmentation pathways for aromatic and halogenated compounds include the loss of the bromine atom, the trifluoromethyl group, or the vinyl group. libretexts.orgresearchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Description | Predicted m/z |

|---|---|---|

| [C₉H₆BrF₃]⁺ | Molecular Ion | 252/254 |

| [C₉H₆F₃]⁺ | Loss of Br | 173 |

| [C₈H₆Br]⁺ | Loss of CF₃ | 183/185 |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While this compound is a liquid at room temperature, its derivatives, particularly those resulting from reactions of the vinyl group, may be crystalline solids. For these solid derivatives, single-crystal X-ray crystallography can provide an unambiguous determination of their three-dimensional structure in the solid state.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Progress Monitoring

Both HPLC and GC-MS are powerful separation techniques used to assess the purity of this compound and to monitor the progress of reactions.

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase (a column) and a mobile phase (a liquid solvent). nih.gov A UV detector is commonly used for aromatic compounds like this compound, as the benzene ring absorbs UV light. By developing a suitable HPLC method, one can separate the desired compound from starting materials, byproducts, and other impurities. researchgate.net The area under the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, the sample is vaporized and passed through a long column. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra for each.

GC-MS is an ideal technique for analyzing the purity of volatile compounds like this compound. It can detect and identify even trace amounts of impurities. rsc.org Furthermore, GC-MS is highly effective for monitoring reaction progress. By analyzing aliquots of a reaction mixture over time, one can track the consumption of reactants and the formation of products, providing valuable kinetic data. nih.gov

Table 4: Chromatographic Techniques for the Analysis of this compound

| Technique | Principle of Separation | Typical Application |

|---|---|---|

| HPLC | Partitioning between liquid mobile phase and solid stationary phase. | Purity assessment of non-volatile or thermally sensitive samples; preparative separation. |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-Bromo-4-(trifluoromethyl)styrene, and what intermediates are critical?

- The compound is typically synthesized via bromination of 4-(trifluoromethyl)styrene derivatives or through cross-coupling reactions. Key intermediates include 2-Bromo-4-(trifluoromethyl)phenylboronic acid (used in Suzuki couplings) and halogenated acetophenones like 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone . Optimizing reaction conditions (e.g., catalyst loading, solvent polarity) is crucial for high yields.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : and NMR are essential for confirming substitution patterns and purity. The trifluoromethyl group () appears as a distinct quartet in NMR .

- LCMS/HPLC : LCMS (e.g., m/z 243 [M+H]) and reverse-phase HPLC (retention time ~1.31 minutes under acidic conditions) validate molecular weight and purity .

- X-ray crystallography : SHELX programs are widely used for structural elucidation, particularly for resolving stereochemistry in crystalline derivatives .

Q. How does the position of bromine and trifluoromethyl groups influence reactivity in cross-coupling reactions?

- The bromine atom at the ortho position activates the styrene moiety for nucleophilic substitutions, while the electron-withdrawing trifluoromethyl group enhances electrophilic aromatic substitution (EAS) reactivity. This combination facilitates Suzuki-Miyaura couplings with arylboronic acids to generate biaryl structures .

Advanced Research Questions

Q. How can researchers address contradictions in analytical data, such as discrepancies between theoretical and observed LCMS results?

- Contradictions often arise from residual solvents, isotopic peaks, or fragmentation patterns. For example, LCMS data showing m/z 243 [M+H-CHOCO] in a patent application may reflect in-source fragmentation. Triple-quadrupole MS/MS or high-resolution mass spectrometry (HRMS) can resolve ambiguities. Cross-validation with NMR integration ratios is recommended.

Q. What experimental design considerations are critical for optimizing Heck or Suzuki couplings involving this compound?

- Catalyst selection : Pd(PPh) or PdCl(dppf) are effective for Suzuki couplings, while Pd(OAc) with ligands like P(t-Bu) improves yields in Heck reactions.

- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) enhance solubility, while base selection (e.g., KCO, CsCO) impacts reaction kinetics.

- Temperature control : Reactions often require heating (80–100°C) to overcome steric hindrance from the trifluoromethyl group .

Q. How can researchers mitigate challenges in purifying this compound derivatives?

- The compound’s hydrophobicity complicates column chromatography. Gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity. For air-sensitive intermediates, inert atmosphere techniques (Schlenk line) prevent decomposition .

Q. What are the safety protocols for handling brominated trifluoromethyl compounds in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts.

- Storage : Store in amber glass at 0–6°C under inert gas (N or Ar) to prevent degradation .

Applications in Academic Research

Q. How is this compound utilized in the synthesis of bioactive molecules or materials?

- It serves as a precursor for fluorinated ligands in catalysis and as a building block in medicinal chemistry. For example, derivatives like 4-(2-amino-5-(trifluoromethyl)phenyl)-5,6-dihydropyridine have been explored as kinase inhibitors .

Q. What role does this compound play in studying steric and electronic effects in organometallic chemistry?

- The trifluoromethyl group’s strong electron-withdrawing effect and bromine’s leaving-group ability make it ideal for mechanistic studies in C–C bond formation. Kinetic experiments using NMR can track reaction progress and intermediate stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.